{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine
Description
{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a pyrrolopyrimidine derivative featuring a methyl group at the 7-position and a methanamine (-CH2NH2) substituent at the 4-position of the fused heterocyclic core. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets . The methanamine group enhances solubility and provides a handle for further functionalization, making this compound a versatile intermediate for drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMKVUWVUXCRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217421 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-55-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Fusion of Rings: The pyrrole and pyrimidine rings are then fused together through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or amines replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, which can be used in the study of various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it valuable in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, altering cellular signaling processes.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural differences among pyrrolopyrimidine derivatives include:
- Substituent Position: The 7-methyl group in the target compound distinguishes it from analogs like 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5-methyl, 4-amine; CAS 1234616-34-2), which shows reduced steric hindrance but altered electronic properties .
- Functional Group Modifications :
- Replacement of the 4-methanamine with a piperidinylmethanamine (e.g., 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine) introduces conformational rigidity, enhancing selectivity for specific kinases .
- Bulky aryl substituents, as in 7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine , increase molecular weight and logP, affecting pharmacokinetics .
Physicochemical Properties
*logP values estimated via computational tools.
Key Research Findings
- Position-Specific Effects : Methyl groups at the 7-position (vs. 5- or 6-) improve metabolic stability by shielding the core from oxidative degradation .
- Salt Forms : The hydrochloride salt of the target compound (CAS 935466-96-9) enhances aqueous solubility, critical for in vivo studies .
- SAR Insights : Bulky substituents at the 5-position (e.g., 5-iodo in compound 8) reduce kinase affinity, whereas 4-methanamine optimizes hydrogen-bonding interactions .
Biological Activity
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly as a selective inhibitor of various kinases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₀N₄
- Molecular Weight : 162.19 g/mol
- IUPAC Name : 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
1. Kinase Inhibition
Research has demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit selective inhibition against various kinases. For instance, one study identified a compound derived from this scaffold as a JAK1-selective inhibitor with an IC₅₀ value of 8.5 nM and a selectivity index of 48 over JAK2 . This inhibition is significant given the role of Janus kinases (JAKs) in cytokine signaling pathways implicated in autoimmune diseases and cancers.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| (R)-6c | JAK1 | 8.5 | 48 (over JAK2) |
2. Antiviral Activity
Another area of interest is the antiviral properties against Zika virus (ZIKV). A study evaluated several compounds based on the pyrrolo[2,3-d]pyrimidine structure for their ability to inhibit ZIKV replication. Compound 5 exhibited an EC₅₀ value of 4.3 µM with a CC₅₀ value of 58 µM, indicating promising antiviral activity with manageable toxicity .
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Activity Description |
|---|---|---|---|
| Compound 5 | 4.3 | 58 | Good anti-ZIKV activity |
3. Antiparasitic Activity
The antiparasitic potential of pyrrolo[2,3-d]pyrimidines has also been explored. In vitro studies showed that certain derivatives maintained significant activity against parasites while balancing metabolic stability and solubility . The incorporation of specific functional groups was found to enhance activity while minimizing toxicity.
Case Study 1: JAK1 Inhibition
A detailed evaluation of the compound's efficacy in in vivo models demonstrated its effectiveness in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. The compound not only reduced inflammation but also improved joint function, highlighting its therapeutic potential in inflammatory diseases .
Case Study 2: Antiviral Screening
In a screening for antiviral compounds against ZIKV, several derivatives were tested for their ability to reduce viral load in infected cell lines. The results indicated that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold could significantly enhance antiviral efficacy while reducing cytotoxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine?
- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:
Core Formation : Starting with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 212268-45-6), which is synthesized via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate followed by chlorination using POCl₃ .
Amination : The 4-chloro intermediate undergoes nucleophilic substitution with methanamine under reflux in anhydrous solvents (e.g., DMF or THF) .
Purification : Column chromatography or recrystallization ensures purity, monitored by TLC or HPLC .
Q. How is the structure of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl group at N-7, methanamine at C-4). For example, δ ~3.8 ppm for N-CH₃ and δ ~4.5 ppm for -CH₂NH₂ .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₈H₁₀N₄: calculated 162.0905, observed 162.0902) .
- X-ray Crystallography : Resolves ambiguous regiochemistry; SHELX programs refine crystal structures .
Q. What are the known biological targets of this compound?
- Primary Target : Janus kinase 1 (JAK1), validated via kinase inhibition assays (IC₅₀ < 50 nM). JAK1 selectivity over JAK2/JAK3 is critical for reducing off-target effects in autoimmune diseases .
- Secondary Targets : Potential activity against LIMK or ROCK kinases, as seen in structurally related pyrrolopyrimidines .
Advanced Research Questions
Q. How can JAK1 selectivity over other JAK isoforms be assessed experimentally?
- Methodology :
Enzyme Assays : Measure IC₅₀ against recombinant JAK1, JAK2, JAK3, and TYK2 using ATP-competitive assays. For example, JAK1 IC₅₀ = 2 nM vs. JAK2 IC₅₀ = 100 nM .
Whole Blood Assays : Quantify inhibition of IFNγ (JAK1/2-dependent) vs. IL-6 (JAK1/STAT3) signaling in human blood .
Mutagenesis Studies : Replace JAK1 residues (e.g., Leu-959) with JAK2 counterparts to identify selectivity determinants .
Q. What strategies improve pharmacokinetic properties of this compound?
- Approaches :
- Salt Formation : Co-crystallization with 3,5-dimethylpyrazole enhances solubility and stability (e.g., patent WO2010010190A1) .
- Prodrug Design : Esterification of the methanamine group improves oral bioavailability .
- Polymorph Screening : Identify crystalline forms (e.g., Form 1 p-toluenesulfonic acid salt) with optimal dissolution rates .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Resolution Strategies :
- X-ray Co-crystallography : Determine binding modes with JAK1 (e.g., hydrogen bonding between methanamine and Glu-966) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl at N-7) to activity .
- Meta-Analysis : Cross-validate data across studies (e.g., conflicting reports on N-7 methylation’s role) .
Q. What in vivo models are suitable for evaluating efficacy in autoimmune diseases?
- Models :
- Rat Adjuvant-Induced Arthritis (rAIA) : Dose-dependent reduction in paw swelling (ED₅₀ = 10 mg/kg BID) correlates with JAK1 inhibition .
- Collagen-Induced Arthritis (CIA) : Measure synovial inflammation via histopathology .
Q. How are stability issues addressed during synthesis?
- Optimization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
